Cas no 91900-44-6 (Acetonitrile, 2-(3-ethylphenoxy)-)

Acetonitrile, 2-(3-ethylphenoxy)- 化学的及び物理的性質
名前と識別子
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- Acetonitrile, 2-(3-ethylphenoxy)-
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- MDL: MFCD09906427
- インチ: 1S/C10H11NO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,7H2,1H3
- InChIKey: NZLAJDZMEDIAAK-UHFFFAOYSA-N
- SMILES: C(#N)COC1=CC=CC(CC)=C1
Acetonitrile, 2-(3-ethylphenoxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB541931-1 g |
(3-Ethyl-phenoxy)-acetonitrile; . |
91900-44-6 | 1g |
€275.00 | 2023-03-21 | ||
abcr | AB541931-1g |
(3-Ethyl-phenoxy)-acetonitrile; . |
91900-44-6 | 1g |
€275.00 | 2024-08-02 |
Acetonitrile, 2-(3-ethylphenoxy)- 関連文献
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
Acetonitrile, 2-(3-ethylphenoxy)-に関する追加情報
Acetonitrile, 2-(3-ethylphenoxy)- (CAS No. 91900-44-6): A Comprehensive Overview
Acetonitrile, 2-(3-ethylphenoxy)-, also known by its CAS registry number 91900-44-6, is an organic compound with the molecular formula C11H15NO. This compound belongs to the class of nitriles and is characterized by its unique structure, which includes a phenoxy group substituted with an ethyl group at the 3-position and an acetonitrile moiety attached at the 2-position of the phenol ring. The compound is widely recognized in the chemical and pharmaceutical industries for its versatility and potential applications in drug discovery and development.
The structural features of Acetonitrile, 2-(3-ethylphenoxy)- make it a valuable intermediate in organic synthesis. The phenoxy group provides aromatic stability, while the acetonitrile group introduces a nitrile functionality that can participate in various chemical reactions. Recent studies have highlighted the importance of such compounds in medicinal chemistry, particularly in the design of bioactive molecules with potential therapeutic applications.
In terms of physical properties, Acetonitrile, 2-(3-ethylphenoxy)- exhibits a melting point of approximately -5°C and a boiling point around 185°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various synthetic protocols. The compound is also relatively stable under normal storage conditions, provided it is protected from moisture and light.
The synthesis of Acetonitrile, 2-(3-ethylphenoxy)- typically involves multi-step reactions starting from phenol derivatives. One common approach involves the nucleophilic substitution of a suitable phenol derivative with an acetyl chloride or similar reagent to introduce the acetonitrile group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact.
In terms of applications, Acetonitrile, 2-(3-ethylphenoxy)- has found significant use as an intermediate in the pharmaceutical industry. Its nitrile group can be readily converted into other functional groups such as amides or esters, making it a versatile building block for drug development. For instance, it has been employed in the synthesis of several bioactive compounds targeting various disease states, including cancer and inflammation.
Recent research has also explored the potential of Acetonitrile, 2-(3-ethylphenoxy)- as a ligand in metal-catalyzed reactions. Its ability to coordinate with transition metals has opened new avenues for its use in asymmetric catalysis and enantioselective synthesis. These findings underscore its importance as not only an intermediate but also as a valuable reagent in modern organic chemistry.
In conclusion, Acetonitrile, 2-(3-ethylphenoxy)- (CAS No. 91900-44-6) is a multifaceted compound with significant implications in both academic research and industrial applications. Its unique structure and reactivity make it an indispensable tool in organic synthesis and drug discovery. As research continues to uncover new applications for this compound, its role in advancing chemical science is expected to grow further.
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